N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide
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Overview
Description
N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidin-1-yl ethoxy group attached to a benzenesulfonamide core. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe final step involves the attachment of the pyrrolidin-1-yl ethoxy group via nucleophilic substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide
- This compound derivatives
- Phenoxy acetamide derivatives
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development .
Properties
Molecular Formula |
C19H21ClN2O4S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-12-17(27(24,25)21-16-6-4-15(20)5-7-16)8-9-18(14)26-13-19(23)22-10-2-3-11-22/h4-9,12,21H,2-3,10-11,13H2,1H3 |
InChI Key |
NKSPZVZIBWFMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)N3CCCC3 |
Origin of Product |
United States |
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